molecular formula C15H15N7O2 B2961160 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1797026-73-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2961160
CAS No.: 1797026-73-3
M. Wt: 325.332
InChI Key: OLAFNGIDUPZPMI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a furan ring . It is an off-white solid .

Scientific Research Applications

Synthesis Methodologies

A study by Abdelhamid, Shokry, and Tawfiek (2012) focused on the synthesis of heterocyclic compounds containing the naphtho[2,1-b]furan moiety. They developed a new approach to synthesize pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines derivatives, highlighting innovative synthetic pathways that could be relevant for compounds with similar furan and triazole components (Abdelhamid, Shokry, & Tawfiek, 2012).

Biological Activity

Vu et al. (2004) explored the adenosine A2a receptor antagonistic properties of piperazine derivatives, including those with furan and triazolo[1,5-a][1,3,5]triazine structures. Their work aimed at developing compounds for treating neurological conditions like Parkinson's disease. This research underlines the potential of derivatives of the mentioned compound for neurological therapeutic applications (Vu et al., 2004).

Material Science Applications

Singaravelu and Bhadusha (2022) conducted research on the corrosion inhibition properties of a compound similar in structure, focusing on its application as a corrosion inhibitor for mild steel in acidic media. Their findings demonstrate the compound's effectiveness in protecting mild steel from corrosion, highlighting its potential utility in material science and engineering to enhance the durability of metals (Singaravelu & Bhadusha, 2022).

Properties

IUPAC Name

furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFNGIDUPZPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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